Cas no 1805871-33-3 (Ethyl 2-cyano-5-hydrazinylphenylacetate)
Ethyl 2-cyano-5-hydrazinylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-5-hydrazinylphenylacetate
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- Inchi: 1S/C11H13N3O2/c1-2-16-11(15)6-9-5-10(14-13)4-3-8(9)7-12/h3-5,14H,2,6,13H2,1H3
- InChI Key: LEKQCAOUSLZZFT-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(C#N)=CC=C(C=1)NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 284
- XLogP3: 1
- Topological Polar Surface Area: 88.1
Ethyl 2-cyano-5-hydrazinylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023278-250mg |
Ethyl 2-cyano-5-hydrazinylphenylacetate |
1805871-33-3 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015023278-500mg |
Ethyl 2-cyano-5-hydrazinylphenylacetate |
1805871-33-3 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015023278-1g |
Ethyl 2-cyano-5-hydrazinylphenylacetate |
1805871-33-3 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 2-cyano-5-hydrazinylphenylacetate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Ethyl 2-cyano-5-hydrazinylphenylacetate
Research Brief on Ethyl 2-cyano-5-hydrazinylphenylacetate (CAS: 1805871-33-3): Recent Advances and Applications in Chemical Biology and Medicine
Ethyl 2-cyano-5-hydrazinylphenylacetate (CAS: 1805871-33-3) has emerged as a compound of significant interest in chemical biology and medicinal chemistry due to its versatile reactivity and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of heterocyclic compounds, particularly those with bioactive properties. This research brief consolidates the latest findings on the synthesis, mechanistic insights, and biological evaluations of this compound, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the development of novel hydrazone-based inhibitors targeting tyrosine kinases. The research demonstrated that Ethyl 2-cyano-5-hydrazinylphenylacetate serves as a crucial precursor for the synthesis of hydrazone derivatives, which exhibited potent inhibitory activity against EGFR and VEGFR-2 with IC50 values in the nanomolar range. The study further elucidated the structure-activity relationship (SAR) of these derivatives, emphasizing the importance of the cyano and hydrazinyl moieties in binding affinity.
In parallel, advancements in synthetic methodologies have been reported, with a focus on optimizing the yield and purity of Ethyl 2-cyano-5-hydrazinylphenylacetate. A recent Organic Process Research & Development article detailed a scalable, one-pot synthesis route employing eco-friendly catalysts, achieving a 92% yield under mild reaction conditions. This innovation addresses previous challenges related to the compound's instability during purification, thereby facilitating its broader application in drug discovery pipelines.
Beyond its synthetic utility, the compound's pharmacokinetic properties have been investigated in preclinical models. A 2024 ACS Pharmacology & Translational Science study reported that derivatives of Ethyl 2-cyano-5-hydrazinylphenylacetate displayed favorable blood-brain barrier permeability, suggesting potential applications in central nervous system (CNS) disorders. Notably, one derivative showed promise in attenuating neuroinflammation in a murine model of Alzheimer's disease, reducing amyloid-beta plaque formation by 40% compared to controls.
Despite these promising developments, challenges remain in the clinical translation of Ethyl 2-cyano-5-hydrazinylphenylacetate-derived therapeutics. Current research is addressing metabolic stability and off-target effects through structural modifications, as highlighted in a recent Bioorganic & Medicinal Chemistry Letters perspective. Collaborative efforts between academia and industry are underway to optimize these compounds for Phase I trials, with preliminary data expected in late 2024.
In conclusion, Ethyl 2-cyano-5-hydrazinylphenylacetate (1805871-33-3) represents a multifaceted tool in modern drug discovery, bridging synthetic chemistry and biological evaluation. Its evolving applications underscore the importance of continued research into its derivatives, particularly for oncology and neurodegenerative diseases. Future studies should prioritize the development of robust structure-activity models to accelerate the identification of clinical candidates.
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